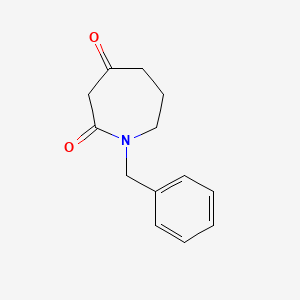

1-Benzyl-2,4-dioxohexahydroazepine

Description

1-Benzyl-2,4-dioxohexahydroazepine is a seven-membered heterocyclic compound featuring a saturated azepine ring with two ketone groups at positions 2 and 4, and a benzyl substituent at position 1. This structural framework is distinct from smaller heterocycles like indazole derivatives, as seen in the provided evidence, but shares functional group similarities (e.g., benzyl substituents) that warrant comparative analysis .

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

1-benzylazepane-2,4-dione |

InChI |

InChI=1S/C13H15NO2/c15-12-7-4-8-14(13(16)9-12)10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |

InChI Key |

XQFJQLUJUAYFPT-UHFFFAOYSA-N |

SMILES |

C1CC(=O)CC(=O)N(C1)CC2=CC=CC=C2 |

Canonical SMILES |

C1CC(=O)CC(=O)N(C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Heterocyclic Chemistry

Key differences include:

- Ring Size and Saturation : The target compound’s seven-membered azepine ring contrasts with the five-membered indazole core in . Larger rings often exhibit distinct conformational dynamics and steric effects.

- Functional Groups : The dioxo groups in the azepine introduce ketone functionality absent in the indazolium salts, which feature quaternary ammonium iodides.

- Substituent Effects : Benzyl positioning significantly impacts physical properties. For example, 1-benzyl-2,5-dimethyl-indazolium iodide (m.p. 175–176°C) vs. 2-benzyl-1,5-dimethyl-indazolium iodide (m.p. 139–140°C) highlights how substituent placement alters melting points .

Physical and Chemical Properties

The absence of melting point data for 1-benzyl-2,4-dioxohexahydroazepine in the evidence necessitates inference from structural trends:

- Melting Points : Indazolium iodides with benzyl groups (e.g., 1-benzyl-2,4,6-trimethyl-, m.p. 119–120°C) suggest that increased alkylation lowers melting points, whereas polar dioxo groups in the azepine may elevate them due to intermolecular hydrogen bonding.

- Solubility : The dioxo groups likely enhance solubility in polar solvents compared to the ionic indazolium salts, which are water-soluble due to their iodide counterions.

Methodological Considerations

Structural determination of such compounds often relies on X-ray crystallography, facilitated by programs like SHELXL ().

Data Table: Comparative Analysis of Key Compounds

Research Implications

- Synthetic Chemistry : The benzyl group’s role in stabilizing intermediates (as in ) could inform azepine synthesis strategies.

- Material Science : Dioxo-hexahydroazepines may serve as ligands or building blocks in supramolecular chemistry, leveraging their hydrogen-bonding capacity.

- Pharmaceutical Potential: While indazolium salts are historically studied for ionic applications, azepines with dioxo groups might exhibit bioactivity warranting further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.